molecular formula C10H12N4S B8588786 1-[2-(1H-Benzimidazol-2-yl)ethyl]thiourea

1-[2-(1H-Benzimidazol-2-yl)ethyl]thiourea

Cat. No.: B8588786
M. Wt: 220.30 g/mol
InChI Key: MPSJIRDEUFIHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-Benzimidazol-2-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C10H12N4S and its molecular weight is 220.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)ethylthiourea

InChI

InChI=1S/C10H12N4S/c11-10(15)12-6-5-9-13-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,13,14)(H3,11,12,15)

InChI Key

MPSJIRDEUFIHMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

{2-(1H-Benzimidazol-2-yl)ethylamine was made as the dihydrochloride salt according to a procedure described by Nicolaou et al. Bioorg. Med. Chem., 1998, 6, 1185-1208 and pretreated with DIPEA (2.07 mL, 11.86 mmol) for 5 minutes.} To a suspension of 2-(1H-benzimidazol-2-yl)ethylamine (1.39 g, 5.93 mmol) in dichloromethane (20 mL) was added benzoyl isothiocyanate (0.88 mL, 6.52 mmol). After 1 h, the reaction mixture was concentrated in vacuo. Ammonia in methanol (7N, 30 mL) was then added and the reaction stirred another 4 h. The excess ammonia and methanol were removed in vacuo and dichloromethane (15 mL) was added. The solid was removed by filtration and the filtrate concentrated in vacuo and purified by flash chromatography (methanol/dichloromethane, 5% then 10%) to give the title compound as a solid (1.12 g, 86% yield).
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2.07 mL
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1.39 g
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20 mL
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0.88 mL
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Yield
86%

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